molecular formula C7F14O B1590138 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran CAS No. 423-22-3

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran

Cat. No. B1590138
CAS RN: 423-22-3
M. Wt: 366.05 g/mol
InChI Key: QYBMTFFVDWWCJB-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran is a chemical compound with the molecular formula C7F14O . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, fourteen fluorine atoms, and one oxygen atom . The exact mass is 365.97300 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 366.05 . It is practically insoluble with a solubility of 0.019 g/L at 25 ºC . The density is approximately 1.76±0.1 g/cm3 at 20 ºC 760 Torr . The boiling point is 79 ºC at 760 Torr . The refractive index is 1.2724 at 589.3 nm 20 ºC . The flash point is 3.0±23.2 ºC .

properties

IUPAC Name

2,2,3,3,4,4,5-heptafluoro-5-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F14O/c8-1(9,3(12,13)6(17,18)19)5(16)2(10,11)4(14,15)7(20,21)22-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMTFFVDWWCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC1(C(C(C(F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503856
Record name 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)tetrahydrofuran

CAS RN

423-22-3
Record name 2,2,3,3,4,4,5-Heptafluoro-5-(heptafluoropropyl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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